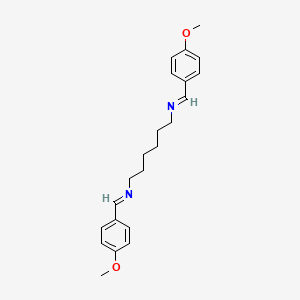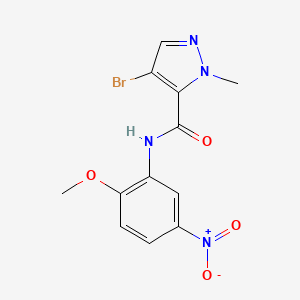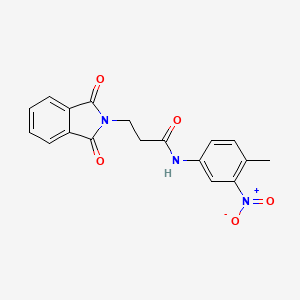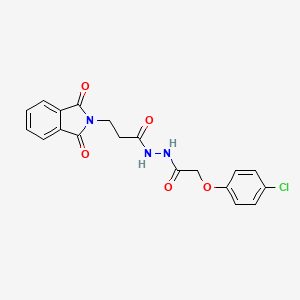
N,N'-Bis-(4-methoxy-benzylidene)-hexane-1,6-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-Bis-(4-methoxy-benzylidene)-hexane-1,6-diamine is a Schiff base compound formed by the condensation reaction of hexane-1,6-diamine with 4-methoxy-benzaldehyde. Schiff bases are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
N,N’-Bis-(4-methoxy-benzylidene)-hexane-1,6-diamine can be synthesized through a condensation reaction between hexane-1,6-diamine and 4-methoxy-benzaldehyde in a methanol solution. The reaction typically involves mixing equimolar amounts of the two reactants in methanol and allowing the mixture to react at room temperature for several hours. The resulting product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for N,N’-Bis-(4-methoxy-benzylidene)-hexane-1,6-diamine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N,N’-Bis-(4-methoxy-benzylidene)-hexane-1,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the primary amine and aldehyde.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Hexane-1,6-diamine and 4-methoxy-benzaldehyde.
Substitution: Substituted derivatives with different functional groups replacing the methoxy groups.
科学的研究の応用
N,N’-Bis-(4-methoxy-benzylidene)-hexane-1,6-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the synthesis of advanced materials and as an intermediate in the production of dyes and pharmaceuticals.
作用機序
The mechanism of action of N,N’-Bis-(4-methoxy-benzylidene)-hexane-1,6-diamine involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, disrupting their normal function and leading to antibacterial or anticancer effects. The compound’s methoxy groups and imine linkages play a crucial role in its binding affinity and reactivity .
類似化合物との比較
Similar Compounds
N,N’-Bis-(4-methoxy-benzylidene)-1,4-bis(3-aminopropyl)piperazine: Another Schiff base with similar antibacterial properties.
N,N’-Bis-(4-methoxy-benzylidene)hydrazine: A related compound with similar structural features and reactivity.
Uniqueness
N,N’-Bis-(4-methoxy-benzylidene)-hexane-1,6-diamine is unique due to its specific structure, which allows it to form stable complexes with metal ions and exhibit significant biological activity. Its hexane-1,6-diamine backbone provides flexibility and enhances its binding properties compared to other similar Schiff bases.
特性
CAS番号 |
72534-69-1 |
|---|---|
分子式 |
C22H28N2O2 |
分子量 |
352.5 g/mol |
IUPAC名 |
1-(4-methoxyphenyl)-N-[6-[(4-methoxyphenyl)methylideneamino]hexyl]methanimine |
InChI |
InChI=1S/C22H28N2O2/c1-25-21-11-7-19(8-12-21)17-23-15-5-3-4-6-16-24-18-20-9-13-22(26-2)14-10-20/h7-14,17-18H,3-6,15-16H2,1-2H3 |
InChIキー |
SFJWQGWNZNTHEP-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C=NCCCCCCN=CC2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2E)-3-phenyl-N-[2,2,2-trichloro-1-(cyclohexylamino)ethyl]prop-2-enamide](/img/structure/B11700987.png)
![7-bromo-4-(3,5-dimethoxybenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11700994.png)

![(5Z)-5-[(4-methoxyphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11701007.png)
![3-nitro-N-(2,2,2-trichloro-1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B11701013.png)
![2-(dimethylamino)ethyl [(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B11701020.png)

![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}acetohydrazide](/img/structure/B11701029.png)

![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11701055.png)
![3-Methoxy-N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11701064.png)
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B11701073.png)
![3-hydroxy-N'-[(E)-(4-methoxyphenyl)methylidene]naphthalene-2-carbohydrazide](/img/structure/B11701080.png)
